![molecular formula C12H17NOS B2573769 4-[2-(Phenylsulfanyl)ethyl]morpholine CAS No. 364739-42-4](/img/structure/B2573769.png)
4-[2-(Phenylsulfanyl)ethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[2-(Phenylsulfanyl)ethyl]morpholine” is a chemical compound with the CAS Number: 364739-42-4 . It has a molecular weight of 223.34 .
Molecular Structure Analysis
The InChI code for “4-[2-(Phenylsulfanyl)ethyl]morpholine” is1S/C12H17NOS/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13/h1-5H,6-11H2
. This indicates the presence of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .
Scientific Research Applications
Antibiotic Activity Modulation
4-(Phenylsulfonyl) morpholine, a sulfonamide with a morpholine group, has been studied for its antimicrobial and modulating activity against various microorganisms, including standard and multi-resistant strains. It showed significant effects in combination with amikacin against Pseudomonas aeruginosa, reducing the minimum inhibitory concentration (MIC) notably (Oliveira et al., 2015).
Synthesis and Characterization
A study on the synthesis of 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione and related compounds presented efficient methods to produce these compounds, highlighting their potential in various applications (Klose, Reese, & Song, 1997).
Biological Activity
Research on 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine indicated remarkable anti-tuberculosis activity and superior anti-microbial activity, suggesting its potential in treating infectious diseases (Mamatha S.V et al., 2019).
Antibacterial Studies
The antibacterial activity of 4-(2-Aminoethyl) morpholine derivatives was explored, demonstrating good inhibitory action against gram-negative bacteria, which could be relevant in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2016).
Swern Oxidation
A new type of sulfoxide, including 4-(2-(2-(methylsulfinyl) ethyl)-4-nitrophenyl)-morpholine, was used to promote Swern oxidation of alcohols under mild conditions, demonstrating the compound's utility in organic synthesis processes (Ye et al., 2016).
Electrochemical Applications
The compound's utility was also demonstrated in the preparation of novel iron(II) sulfanyl porphyrazine, used for the electrooxidation of NADH and L-cysteine. This indicates potential applications in electrochemical sensors, biosensors, and catalysts for organic compound oxidation (Koczorowski et al., 2019).
Safety and Hazards
properties
IUPAC Name |
4-(2-phenylsulfanylethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13/h1-5H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTNFZGZGSMNCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Phenylsulfanyl)ethyl]morpholine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.